molecular formula C12H20N2O9 B1195926 3-Hydroxymugineic acid CAS No. 74235-23-7

3-Hydroxymugineic acid

Cat. No. B1195926
CAS RN: 74235-23-7
M. Wt: 336.3 g/mol
InChI Key: QPIOQLJXMZWNFJ-PQFOHKHZSA-N
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Description

3-Hydroxymugineic acid belongs to the class of organic compounds known as alpha amino acids and derivatives . It is a mugineic acid derivative consisting of mugineic acid having a hydroxy group at the 3-position .


Synthesis Analysis

The biosynthetic pathways of 3-Hydroxymugineic acid are as follows: L-methionine–>2’ -deoxymugineic acid–>mugineic acid–>3-epihydroxymugineic acid in barley and–>hydroxymugineic acid in rye . The hydroxylated forms of phytosiderophores like 3-hydroxymugineic acid (HMA) and 3-epihydroxymugineic acid (epi-HMA) have been found more efficient in chelation and subsequent uptake of trace minerals .


Molecular Structure Analysis

The molecular formula of 3-Hydroxymugineic acid is C12H20N2O9 . The average molecular weight is 336.29528 and the mono-isotopic molecular weight is 336.11688 .


Chemical Reactions Analysis

Under adverse conditions of Fe deficiency, graminaceous plants secrete Fe chelators called mugineic acid family phytosiderophores (MAs) from their roots . MAs are highly effective in solubilisation and mobilization of Fe in calcareous soil .

Scientific Research Applications

Biosynthetic Pathways

3-Hydroxymugineic acid (HMA) is involved in critical biosynthetic pathways in gramineous plants. Research by Ma and Nomoto (1994) demonstrates that 2′-deoxymugineic acid acts as a precursor for mugineic acid and 3-epihydroxymugineic acid, both of which are key components in plant nutrient uptake (Ma & Nomoto, 1994). This pathway is essential for understanding how plants absorb and utilize essential minerals like iron.

Role in Iron Acquisition

HMA plays a significant role in iron acquisition in plants, particularly under iron-deficient conditions. Nakanishi et al. (2000) found that genes Ids3 and Ids2 are involved in the biosynthesis of the mugineic acid family phytosiderophores, including HMA. These compounds are crucial for iron uptake in barley and rye (Nakanishi et al., 2000).

Synthetic Pathways

Efforts have also been made to synthesize HMA and related compounds. Matsuura, Hamada, and Shioiri (1994) achieved the first total syntheses of unique phytosiderophores, including 3-epi-hydroxymugineic acid and HMA, indicating potential for laboratory production and further study of these compounds (Matsuura, Hamada, & Shioiri, 1994).

Aluminum Binding Properties

Research by Yoshimura et al. (2011) explores HMA's ability to bind aluminum, contrasting it with other phytosiderophores. They found that HMA can bind Al(III), which is significant for understanding plant mineral nutrition and soil chemistry (Yoshimura et al., 2011).

Chromosomal Gene Localization

Ma et al. (1999) identified the chromosomal locations of genes controlling hydroxylations of phytosiderophores, including HMA. This research contributes to our understanding of the genetic basis of HMA production in plants (Ma et al., 1999).

properties

CAS RN

74235-23-7

Product Name

3-Hydroxymugineic acid

Molecular Formula

C12H20N2O9

Molecular Weight

336.3 g/mol

IUPAC Name

(2S,3R)-1-[(2S,3S)-3-carboxy-3-[[(3S)-3-carboxy-3-hydroxypropyl]amino]-2-hydroxypropyl]-3-hydroxyazetidine-2-carboxylic acid

InChI

InChI=1S/C12H20N2O9/c15-5(10(18)19)1-2-13-8(11(20)21)6(16)3-14-4-7(17)9(14)12(22)23/h5-9,13,15-17H,1-4H2,(H,18,19)(H,20,21)(H,22,23)/t5-,6-,7+,8-,9-/m0/s1

InChI Key

QPIOQLJXMZWNFJ-PQFOHKHZSA-N

Isomeric SMILES

C1[C@H]([C@H](N1C[C@@H]([C@@H](C(=O)O)NCC[C@@H](C(=O)O)O)O)C(=O)O)O

SMILES

C1C(C(N1CC(C(C(=O)O)NCCC(C(=O)O)O)O)C(=O)O)O

Canonical SMILES

C1C(C(N1CC(C(C(=O)O)NCCC(C(=O)O)O)O)C(=O)O)O

synonyms

3-HMA
3-hydroxymugineic acid
epi-hydroxymugineic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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